

Physical and chemical characteristics of Nitrilotriacetic acid-d9

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Compound of Interest

Compound Name: Nitrilotriacetic acid-d9

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A Comprehensive Technical Guide to Nitrilotriacetic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **Nitrilotriacetic acid-d9** (NTA-d9), a deuterated isotopologue of Nitrilotriacetic acid (NTA). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize NTA-d9 in their work, primarily as an internal standard for mass spectrometry-based quantification of NTA or in other specialized applications.

Physical and Chemical Characteristics

Nitrilotriacetic acid-d9 is a stable, isotopically labeled form of NTA where nine hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the basis for its use in isotope dilution mass spectrometry.

Physical Properties

The physical properties of NTA-d9 are summarized in the table below. These characteristics are essential for handling, storage, and application of the compound in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₆ D ₉ NO ₆	[1]
Molecular Weight	200.19 g/mol	[2]
Appearance	White crystalline powder	[3][4]
Melting Point	245 °C (decomposes)	[5][6]
Solubility	Slightly soluble in water. Soluble in ethanol and deuterated dimethyl sulfoxide (DMSO-d ₆). Insoluble in most other organic solvents.	[7][8]

Chemical Properties

The chemical properties of NTA-d₉ are primarily dictated by the tertiary amine and three carboxylic acid functional groups. Its deuteration does not significantly alter its chemical reactivity compared to NTA.

Property	Description	Reference
Chemical Name	2,2',2''-Nitrilotri(acetic acid-d ₃)	[9]
CAS Number	807630-34-8	[5][6]
Isotopic Purity	Typically ≥98 atom % D	[5][10]
Chemical Stability	Stable under recommended storage conditions.	[10]
Reactivity	Forms water-soluble complexes with many metal ions (chelating agent). Reacts with strong oxidizing compounds.	[1][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of NTA-d9. The following sections outline general experimental protocols for determining key physical and chemical properties.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

- **Sample Preparation:** A small amount of the crystalline NTA-d9 is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is rapidly increased to about 10-15 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. Due to decomposition, the observation of charring or darkening is also noted.

Assessment of Solubility

Understanding the solubility of NTA-d9 is essential for preparing solutions for analysis or other applications.

Methodology:

- **Solvent Selection:** A range of solvents, including water, ethanol, and common organic solvents, are used.
- **Procedure:**

- A known mass of NTA-d9 (e.g., 1 mg) is placed in a small vial.
- A measured volume of the solvent (e.g., 1 mL) is added.
- The mixture is vortexed or sonicated for a set period (e.g., 2 minutes) at a controlled temperature (e.g., 25 °C).
- The solution is visually inspected for the presence of undissolved solid.
- If the solid dissolves, further additions of the solute are made until saturation is reached to determine the approximate solubility.

Determination of Isotopic Purity by Mass Spectrometry

Isotope dilution mass spectrometry is the most common application for NTA-d9, making the determination of its isotopic purity paramount.

Methodology:

- Sample Preparation: A dilute solution of NTA-d9 is prepared in a suitable solvent (e.g., methanol/water).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is used.
- LC-MS Conditions:
 - Chromatography: A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometry: The analysis is performed in negative ion mode using electrospray ionization (ESI). The mass spectrometer is set to scan a mass range that includes the molecular ions of NTA-d9 and any potential unlabeled or partially labeled species.
- Data Analysis:
 - The mass spectrum of the NTA-d9 peak is analyzed.

- The relative intensities of the ion corresponding to fully deuterated NTA-d9 (m/z for $[M-H]^-$) and the ions corresponding to unlabeled NTA and partially deuterated species are measured.
- The isotopic purity is calculated as the percentage of the fully deuterated species relative to the sum of all isotopic species.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of **Nitrilotriacetic acid-d9**.

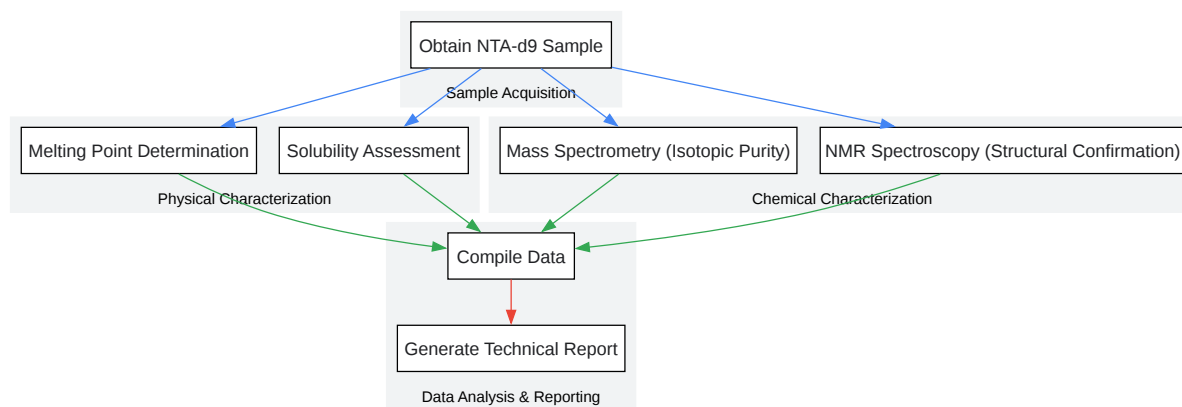


Figure 1: General Experimental Workflow for NTA-d9 Characterization

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Figure 1: General Experimental Workflow for NTA-d9 Characterization

Application in His-tagged Protein Purification

While NTA-d9 is primarily used as an analytical standard, its non-deuterated counterpart, NTA, is widely used in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged (His-tagged) proteins. The underlying chemical principle is the chelation of a metal ion (commonly Ni^{2+}) by NTA, which then binds to the histidine residues of the protein.

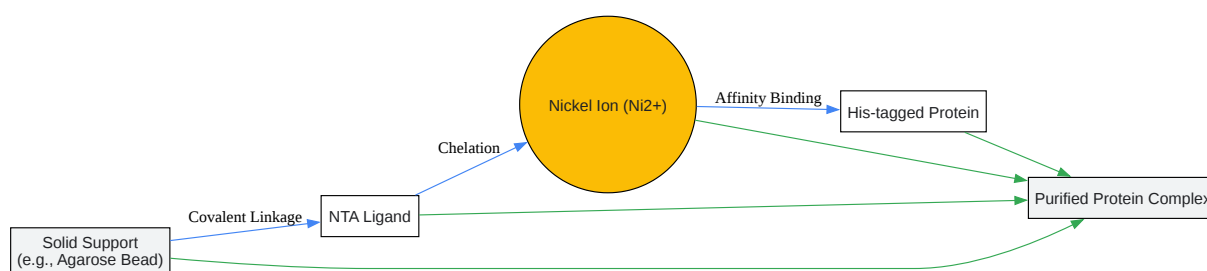


Figure 2: Logical Relationship in His-tagged Protein Purification using NTA

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Figure 2: Logical Relationship in His-tagged Protein Purification using NTA

Biological Role and Applications

Nitrilotriacetic acid itself does not have a direct, active biological role in signaling pathways. Its significance in biological research stems from its strong metal-chelating properties.^[7] The primary application of NTA in drug development and research is in the purification of recombinant proteins using the His-tag system.^[5]

Nitrilotriacetic acid-d9 serves as an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of NTA. By using NTA-d9 as an internal standard, researchers can achieve highly accurate and precise quantification of NTA in complex biological matrices such as plasma, urine, and tissue homogenates. This is crucial for

assessing the absorption, distribution, metabolism, and excretion (ADME) of NTA, which is important for evaluating its potential toxicity and environmental impact.[8]

Safety and Handling

Nitrilotriacetic acid is suspected of causing cancer and can cause serious eye irritation.[1][2] It is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling NTA-d9. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

This technical guide provides a solid foundation for understanding the key characteristics and applications of **Nitrilotriacetic acid-d9**. For more specific applications and detailed analytical methods, consulting peer-reviewed literature and supplier documentation is recommended.

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